molecular formula C8H11NO3 B2485432 Ethyl 3-ethylisoxazole-4-carboxylate CAS No. 639523-11-8

Ethyl 3-ethylisoxazole-4-carboxylate

Cat. No. B2485432
CAS RN: 639523-11-8
M. Wt: 169.18
InChI Key: CEORCTQTTTZSLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including ethyl 3-ethylisoxazole-4-carboxylate, often involves annulation, condensation, and cycloaddition reactions. A general synthesis approach for 4-isoxazolecarboxylic esters, which could be applicable to ethyl 3-ethylisoxazole-4-carboxylate, includes steps like annulation and esterification of substituted monobasic acids (J. Mcmurry, 2003). These methods emphasize the versatility in synthesizing isoxazole derivatives and showcase the chemical reactivity of these compounds.

Molecular Structure Analysis

Spectroscopic and crystallographic methods, including FTIR, NMR, and X-ray diffraction, are commonly used to characterize the molecular structure of isoxazole derivatives. The molecular geometry can be optimized using density functional theory (DFT), which provides detailed insights into bond lengths, angles, and torsion angles, closely aligning with experimental data (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Isoxazole derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. The ability to undergo reactions such as N-acylation, leading to the formation of oxazole rings upon irradiation, exemplifies the chemical versatility of these compounds (M. Cox et al., 2003).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting points, boiling points, and solubility, can be influenced by their molecular structure. While specific data on ethyl 3-ethylisoxazole-4-carboxylate are scarce, the study of closely related compounds provides a foundation for understanding the physical behavior of these molecules.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key aspects of isoxazole derivatives. Investigations into the reactivity patterns, such as lateral lithiation, underscore the compounds' potential in organic synthesis and the development of novel organic materials (P. Zhou, N. R. Natale, 1998).

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-ethylisoxazole-4-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. These compounds are synthesized from isoxazol-5(2H)-ones and are useful in producing esters without significant racemization (Cox, Prager, & Svensson, 2003).
  • The compound facilitates the lateral lithiation, particularly in the synthesis of functionalized isoxazole AMPA analogs. It is used to achieve clean lithiation at specific positions, contributing to the development of pharmaceutical intermediates (Zhou & Natale, 1998).

Chemical Reactions and Pathways

  • Ethyl 3-ethylisoxazole-4-carboxylate undergoes various chemical reactions including N-acylation and photochemical reactions. These reactions are pivotal in synthesizing a range of organic compounds, demonstrating the versatility of this chemical in organic synthesis (Woodward, Olofson, & Mayer, 1966).
  • It plays a crucial role in synthesizing new heterocycles, such as isoxazolo[3,4-c]pyridine-7-ones, indicating its importance in developing novel chemical structures with potential applications in various fields (Csimbók et al., 2016).

Biological Activity and Applications

  • Compounds derived from ethyl 3-ethylisoxazole-4-carboxylate, such as 3-aryl-4-arylamine methyl isoxazole derivatives, show promising biological activities. These activities include insecticidal and bactericidal properties, highlighting the potential use of these compounds in agriculture and medicine (Li et al., 2020).

Industrial and Material Science Applications

  • Derivatives of ethyl 3-ethylisoxazole-4-carboxylate are explored for their potential as corrosion inhibitors. This application is particularly relevant in the context of industrial processes, such as steel pickling, demonstrating the compound's utility beyond pharmaceuticals (Dohare et al., 2017).
  • The compound is also used in the synthesis of liquid crystalline materials, indicating its role in the development of advanced materials with potential applications in electronics and display technologies (Kotian et al., 2016).

Future Directions

Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is one of the potential future directions .

properties

IUPAC Name

ethyl 3-ethyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7-6(5-12-9-7)8(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEORCTQTTTZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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